molecular formula C15H22N2O2 B6604862 benzyl 3-amino-3-ethylpiperidine-1-carboxylate CAS No. 2137757-96-9

benzyl 3-amino-3-ethylpiperidine-1-carboxylate

Cat. No.: B6604862
CAS No.: 2137757-96-9
M. Wt: 262.35 g/mol
InChI Key: BDHPKIILCCGPJS-UHFFFAOYSA-N
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Description

Benzyl 3-amino-3-ethylpiperidine-1-carboxylate is a compound belonging to the piperidine class of chemicals Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Properties

IUPAC Name

benzyl 3-amino-3-ethylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-15(16)9-6-10-17(12-15)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHPKIILCCGPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-amino-3-ethylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions. One common approach is the hydrogenation of pyridine derivatives.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions, often using reagents like ammonia or amines under suitable conditions.

    Ethylation: The ethyl group can be introduced through alkylation reactions, using ethyl halides in the presence of a base.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using carbon dioxide or its derivatives.

    Benzylation: The benzyl group can be introduced via benzylation reactions, typically using benzyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halides, nucleophiles, under various conditions depending on the desired substitution.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the substituents introduced, such as halides or other functional groups.

Scientific Research Applications

Benzyl 3-amino-3-ethylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological conditions.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of benzyl 3-amino-3-ethylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Benzyl 3-amino-3-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Benzyl 3-amino-3-propylpiperidine-1-carboxylate: Similar structure but with a propyl group instead of an ethyl group.

    Benzyl 3-amino-3-isopropylpiperidine-1-carboxylate: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: Benzyl 3-amino-3-ethylpiperidine-1-carboxylate is unique due to its specific ethyl substitution, which can influence its binding affinity and activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and drug development.

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